REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[C:6]2[C:8]([CH:16]([CH3:18])[CH3:17])=[C:9]([OH:15])[C:10]([OH:14])=[C:11]([CH:12]=[O:13])[C:5]2=[C:4]([OH:19])[C:3]=1[C:20]1[C:25]([OH:26])=[C:24]2[C:27]([CH:36]=[O:37])=[C:28]([OH:35])[C:29]([OH:34])=[C:30]([CH:31]([CH3:33])[CH3:32])[C:23]2=[CH:22][C:21]=1[CH3:38].CC(O)=O.CC1C(C2C(C)=CC3C(C(C)C)=C(OC(C)=O)C(OC(C)=O)=C(C=O)C=3C=2OC(C)=O)=C(OC(C)=O)C2=C(C=O)C(OC(C)=O)=C(OC(C)=O)C(C(C)C)=C2C=1>>[CH3:1][C:2]1[C:3]([C:20]2[C:21]([CH3:38])=[CH:22][C:23]3[C:30]([CH:31]([CH3:33])[CH3:32])=[C:29]([OH:34])[C:28]([OH:35])=[C:27]([CH:36]=[O:37])[C:24]=3[C:25]=2[OH:26])=[C:4]([OH:19])[C:5]2=[C:11]([CH:12]=[O:13])[C:10]([OH:14])=[C:9]([OH:15])[C:8]([CH:16]([CH3:17])[CH3:18])=[C:6]2[CH:7]=1 |f:0.1|
|
Name
|
imine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
amine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
imine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=C2C(=C1)C(=C(C(=C2C=O)O)O)C(C)C)O)C3=C(C=C4C(=C3O)C(=C(C(=C4C(C)C)O)O)C=O)C.CC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CC=2C(=C(C(=C(C2C(C)C)OC(=O)C)OC(=O)C)C=O)C(=C1C=3C(=CC4=C(C3OC(=O)C)C(=C(C(=C4C(C)C)OC(=O)C)OC(=O)C)C=O)C)OC(=O)C
|
Name
|
(+)- and (−)-gossypol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CC=2C(=C(C(=C(C2C(C)C)OC(=O)C)OC(=O)C)C=O)C(=C1C=3C(=CC4=C(C3OC(=O)C)C(=C(C(=C4C(C)C)OC(=O)C)OC(=O)C)C=O)C)OC(=O)C
|
Name
|
(+)- and (−)-gossypol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CC=2C(=C(C(=C(C2C(C)C)OC(=O)C)OC(=O)C)C=O)C(=C1C=3C(=CC4=C(C3OC(=O)C)C(=C(C(=C4C(C)C)OC(=O)C)OC(=O)C)C=O)C)OC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CC=2C(=C(C(=C(C2C(C)C)OC(=O)C)OC(=O)C)C=O)C(=C1C=3C(=CC4=C(C3OC(=O)C)C(=C(C(=C4C(C)C)OC(=O)C)OC(=O)C)C=O)C)OC(=O)C
|
Name
|
(+)- and (−)-gossypol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to form diastereomers
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=2C(=C(C(=C(C2C(C)C)O)O)C=O)C(=C1C=3C(=CC4=C(C3O)C(=C(C(=C4C(C)C)O)O)C=O)C)O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |